molecular formula C14H16N2O4 B5720612 N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea

N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea

Cat. No. B5720612
M. Wt: 276.29 g/mol
InChI Key: WHEGMUCSUPSTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea, also known as DMFU, is a chemical compound that belongs to the class of urea derivatives. DMFU has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to induce cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been shown to inhibit the migration and invasion of cancer cells. In animal models, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to reduce inflammation and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea research. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as an anticancer agent. Studies could focus on optimizing the dosing and delivery of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea to maximize its effectiveness. In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as a herbicide and fungicide. Studies could focus on developing more effective formulations of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea and investigating its potential environmental impacts. In industry, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as a polymerization inhibitor. Studies could focus on optimizing the conditions for N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea inhibition and investigating its potential use in other monomers.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea can be synthesized through the reaction between 2-furylmethylamine and 3,4-dimethoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in various fields. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has shown promising results as an anticancer agent. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been investigated for its potential use as an anti-inflammatory and anti-diabetic agent.
In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been studied for its potential use as a herbicide. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been investigated for its potential use as a fungicide.
In industry, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been studied for its potential use as a polymerization inhibitor. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the polymerization of various monomers, including styrene and vinyl acetate.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEGMUCSUPSTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)urea

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